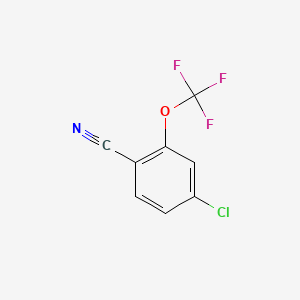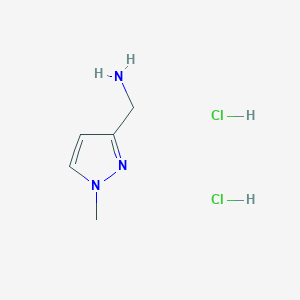![molecular formula C11H12N4O4 B1530451 3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol CAS No. 1478560-05-2](/img/structure/B1530451.png)
3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol
Overview
Description
“3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol” is a synthetic compound with the molecular formula C11H12N4O4 and a molecular weight of 264.24 g/mol . It is also known as NQDI-1.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinazolin-4-yl group attached to a propane-1,2-diol group via an amino link . The quinazolin-4-yl group contains a nitro group at the 6-position .Scientific Research Applications
Synthesis and Transformation of Esters
E. Cherbuliez et al. (1967) explored the reaction of diamines with isothiocyanates, leading to the synthesis of tetrahydroquinazolin-4-ones, which could relate to the synthetic pathways involving compounds like "3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol" (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).
Quinoline Derivatives from Nitroarenes
Yoshihisa Watanabe et al. (1984) described the ruthenium-catalyzed synthesis of quinoline derivatives from nitroarenes and aliphatic alcohols, a process potentially relevant for generating compounds structurally related to "this compound" (Watanabe, Tsuji, & Shida, 1984).
Amination of Nitroquinolines
B. Szpakiewicz and M. Grzegożek (2008) investigated the vicarious nucleophilic amination of nitroquinolines, presenting a method that could be applicable to the functionalization of "this compound" derivatives (Szpakiewicz & Grzegożek, 2008).
Triazolo Isoquinolines Synthesis
Rajesh K. Arigela et al. (2013) detailed a metal-free synthesis of triazolo isoquinolines, showcasing innovative pathways that might intersect with the chemistry of "this compound" (Arigela, Samala, Mahar, Shukla, & Kundu, 2013).
Optical Storage Applications
X. Meng et al. (1996) explored azo polymers for reversible optical storage, indicating the potential of nitrogen-containing compounds like "this compound" in material sciences (Meng, Natansohn, Barrett, & Rochon, 1996).
Properties
IUPAC Name |
3-[(6-nitroquinazolin-4-yl)amino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4/c16-5-8(17)4-12-11-9-3-7(15(18)19)1-2-10(9)13-6-14-11/h1-3,6,8,16-17H,4-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJPLHKKFQRGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


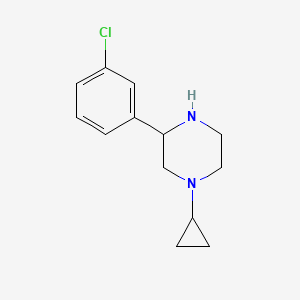
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,6-dimethyl-4-pyrimidinamine](/img/structure/B1530371.png)
![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)
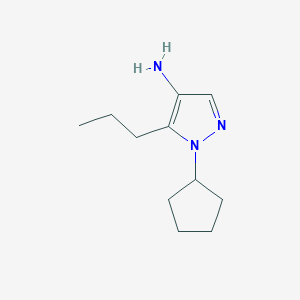
![5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1530375.png)
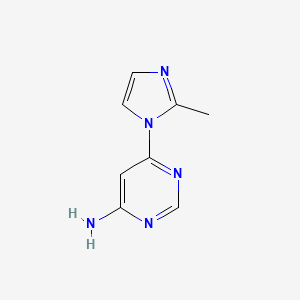

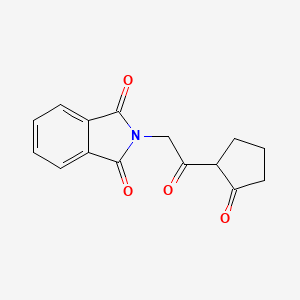
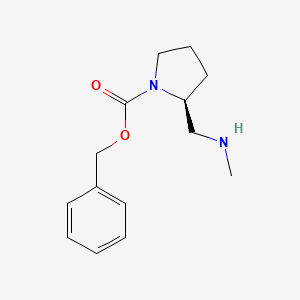
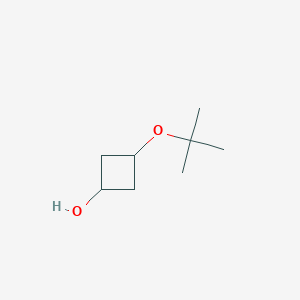
![4-Chloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1530385.png)
